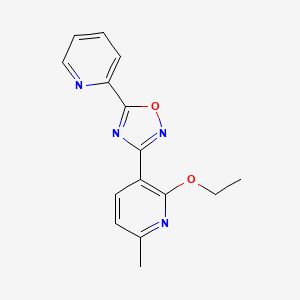
3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole is an aromatic ether.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Novel synthesis methods for 1,2,4-oxadiazoles, including the compound , have been explored using various techniques. For instance, Piccionello et al. (2009) describe the synthesis of fluorinated 1,2,4-oxadiazin-6-ones through ANRORC rearrangement of 1,2,4-oxadiazoles (Piccionello et al., 2009).
Chemical Reactions and Derivatives : The reactions of 1,2,4-oxadiazoles with other compounds, leading to the formation of various derivatives, have been studied. For example, Suyama et al. (1994) investigated the reaction of N-Cyanocarbonimidate and related compounds with hydroxylamine, producing derivatives of 1,2,4-oxadiazole (Suyama et al., 1994).
Material Science Applications
Liquid Crystalline Properties : Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles containing pyridine as an electron-acceptor substituent, which are relevant in the study of liquid crystals (Karamysheva et al., 2001).
Coordination Polymers : Ding et al. (2017) explored the synthesis of coordination polymers with oxadiazol-pyridine ligands, which are important in the field of material science for their luminescent properties and potential applications in sensing and catalysis (Ding et al., 2017).
Biological Activities
Anticancer Properties : Redda and Gangapuram (2007) synthesized 1,2,4-oxadiazolyl tetrahydropyridines with potential anticancer activities, demonstrating the biological relevance of 1,2,4-oxadiazole derivatives (Redda & Gangapuram, 2007).
Antimicrobial Activities : Bayrak et al. (2009) evaluated the antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating the potential of 1,2,4-oxadiazoles in pharmaceutical applications (Bayrak et al., 2009).
Propiedades
Nombre del producto |
3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole |
|---|---|
Fórmula molecular |
C15H14N4O2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14N4O2/c1-3-20-14-11(8-7-10(2)17-14)13-18-15(21-19-13)12-6-4-5-9-16-12/h4-9H,3H2,1-2H3 |
Clave InChI |
MIRTYCBHRCDTEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



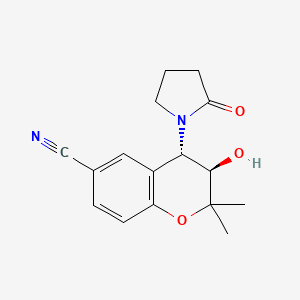
![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)
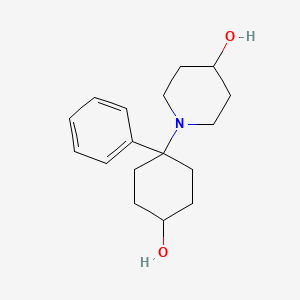

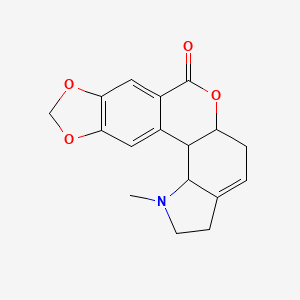
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
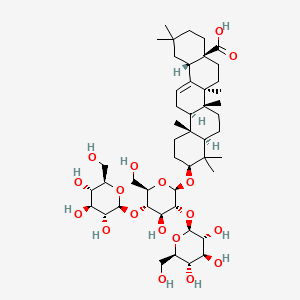
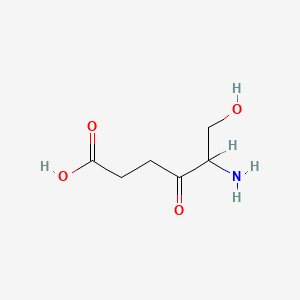
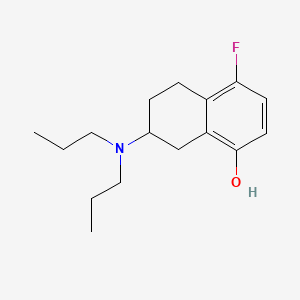


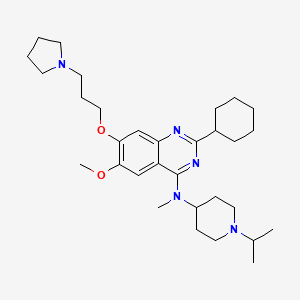
![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)